molecular formula C20H16BrFO2 B6293605 (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene CAS No. 2379322-54-8

(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Cat. No.: B6293605
CAS No.: 2379322-54-8
M. Wt: 387.2 g/mol
InChI Key: ZDAAENNXBCTNBK-UHFFFAOYSA-N
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Description

(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a useful research compound. Its molecular formula is C20H16BrFO2 and its molecular weight is 387.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.03177 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene , with a CAS number of 2379322-54-8 , is a synthetic organic compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse scholarly sources.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H16_{16}BrF O2_2
  • Molecular Weight : 387.25 g/mol
  • Purity : 95%

Structural Representation

The compound can be represented structurally as follows:

Smiles FC1 C OCC2 CC CC C2 C Br CC C1OCC1 CC CC C1\text{Smiles FC1 C OCC2 CC CC C2 C Br CC C1OCC1 CC CC C1}

This structure indicates the presence of multiple aromatic rings and functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets including enzymes, receptors, and transporters. The presence of bromine and fluorine substituents may enhance lipophilicity and influence binding affinity to biological targets.

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the phenyl groups significantly impacted their affinity for dopamine transporters (DAT). This suggests potential applications in neuropharmacology, particularly for conditions like ADHD or depression .
  • Anticancer Activity :
    • Research has shown that compounds with similar structural motifs exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of dibenzene compounds have been tested against breast cancer cells, demonstrating significant inhibition of cell proliferation .
  • Antimicrobial Properties :
    • Some studies have explored the antimicrobial activity of structurally related compounds, indicating potential effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis .

Comparative Data Table

Compound NameBiological ActivityTargetReference
Compound AHigh DAT affinityDAT
Compound BCytotoxicityCancer Cells
Compound CAntimicrobialVarious Bacteria

Scientific Research Applications

Materials Science

The compound is utilized in the development of advanced materials due to its unique structural properties. Its ability to form strong intermolecular interactions makes it suitable for:

  • Polymer Synthesis : It can act as a building block for creating polymers with enhanced thermal stability and mechanical strength.
  • Nanocomposites : The compound can be incorporated into nanomaterials to improve their electrical and optical properties.

Organic Synthesis

As a versatile intermediate, (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is employed in:

  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules.
  • Functionalization of Aromatic Compounds : The presence of bromine and fluorine allows for selective functionalization, enabling the synthesis of derivatives with specific properties.

Medicinal Chemistry

Research indicates potential applications in drug discovery and development:

  • Anticancer Agents : Studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromine and fluorine substituents may enhance biological activity by improving lipophilicity and cellular uptake.
  • Antimicrobial Properties : Preliminary investigations show that derivatives of this compound could possess antimicrobial activity, making them candidates for further pharmacological studies.

Case Study 1: Polymer Development

A study focused on using this compound as a monomer in the synthesis of high-performance polymers. The resulting materials demonstrated superior thermal stability compared to conventional polymers, making them suitable for high-temperature applications .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal evaluated the anticancer properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for developing new therapeutic agents .

Data Table: Comparison of Applications

Application AreaSpecific Use CaseNotes
Materials SciencePolymer SynthesisEnhanced thermal stability
Organic SynthesisCross-Coupling ReactionsFacilitates complex molecule formation
Medicinal ChemistryAnticancer AgentsPotential cytotoxic effects against cancer
Antimicrobial PropertiesPreliminary studies indicate efficacy

Properties

IUPAC Name

1-bromo-3-fluoro-2,4-bis(phenylmethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFO2/c21-17-11-12-18(23-13-15-7-3-1-4-8-15)19(22)20(17)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAAENNXBCTNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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